N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.:
Cat. No.: VC13812127
Molecular Formula: C18H25BFNO3
Molecular Weight: 333.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25BFNO3 |
|---|---|
| Molecular Weight | 333.2 g/mol |
| IUPAC Name | N-cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)12-9-10-14(15(20)11-12)16(22)21-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,21,22) |
| Standard InChI Key | UKUBNISMCULBOE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCCC3)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCCC3)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features a benzamide scaffold substituted at the 4-position with a pinacol boronic ester group and at the 2-position with a fluorine atom. The cyclopentyl group is attached to the amide nitrogen, conferring steric bulk that influences reactivity and solubility . The dioxaborolan ring enhances stability, making the compound suitable for Suzuki-Miyaura couplings .
Physical and Chemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 333.20 g/mol | |
| Storage Conditions | Room temperature | |
| CAS RN | 2828440-19-1 |
The compound’s boron center enables transmetalation in palladium-catalyzed reactions, while the fluorine atom modulates electronic effects and bioavailability .
Synthetic Methodologies
Boronic Ester Installation
The pinacol boronic ester moiety is typically introduced via Miyaura borylation. For example, palladium catalysts such as with ligands like Xantphos facilitate coupling between halogenated benzamides and bis(pinacolato)diboron (Bpin) . A representative protocol involves:
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Reacting 4-bromo-2-fluoro-N-cyclopentylbenzamide with Bpin under inert conditions.
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Using (2.5 mol%), Xantphos (5 mol%), and CsCO in cyclopentyl methyl ether (CPME)/HO (4:1) at 106°C .
This method achieves conversions >99% within 45 minutes, emphasizing the efficiency of modern borylation techniques .
Challenges in Purification
Despite high conversion rates, isolation yields (~73%) are hampered by protodeboronation side reactions and solubility limitations . Chromatographic purification on silica gel with ethyl acetate/hexane gradients is standard, though recrystallization from ethanol/water mixtures improves purity .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group enables carbon-carbon bond formation with aryl halides. For instance, coupling with 5-bromoindole derivatives produces biaryl structures prevalent in pharmaceuticals . Optimized conditions include:
This methodology has been applied to synthesize kinase inhibitors and fluorescent OLED materials .
Role in Medicinal Chemistry
While direct therapeutic applications of N-Cyclopentyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are unreported, structurally related benzamides exhibit bioactivity. For example:
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BTK Inhibitors: Analogous 4-imidazopyridazin-1-yl-benzamides inhibit Bruton’s tyrosine kinase (BTK), a target in autoimmune diseases .
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Anthelmintics: Boron-containing benzoxaboroles show efficacy against parasitic nematodes .
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BCR-ABL1 Inhibitors: Benzamide derivatives disrupt oncogenic kinase activity in leukemia .
These findings underscore the scaffold’s versatility in drug design .
Future Directions
Expanding Synthetic Utility
Exploring enantioselective borylation and flow chemistry adaptations could enhance scalability. The compound’s compatibility with emerging photocatalysts remains untested .
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